molecular formula C10H13NO2 B6018896 N-methyl-2-phenoxypropanamide

N-methyl-2-phenoxypropanamide

Cat. No.: B6018896
M. Wt: 179.22 g/mol
InChI Key: XOXFZAQTRLLIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-phenoxypropanamide is an organic compound belonging to the propanamide class, characterized by a phenoxy group at the second carbon of the propanamide backbone and a methyl substituent on the nitrogen atom. Propanamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility .

Properties

IUPAC Name

N-methyl-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)11-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXFZAQTRLLIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-2-phenoxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxypropanoic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products:

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze the hydrolysis of amides, leading to the formation of corresponding acids and amines. The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The table below compares N-methyl-2-phenoxypropanamide with structurally related compounds, emphasizing substituent effects:

Compound Name N-Substituent Phenoxy/Other Substituent Molecular Weight (g/mol) Key Applications/Activities
This compound Methyl Unsubstituted phenoxy ~179.22 (calculated) Not explicitly reported
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Phenyl 4-Cl, 2-methylphenoxy ~303.75 (calculated) Potential agrochemical use
R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide 1-phenylpropan-2-yl 4-methoxyphenyl ~325.40 (calculated) CNS-related drug candidate
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide 4-Cl-phenyl Cyclopropane (hydroxamic acid) ~212.65 (calculated) Antioxidant (DPPH assay activity)
2-[(3-fluorophenyl)amino]-N-phenylpropanamide Phenyl 3-fluorophenylamino 258.29 Not specified

Key Observations :

  • Phenoxy Modifications: Chloro or methyl substitutions on the phenoxy ring (e.g., in ) can alter electronic properties, affecting solubility and reactivity. Hydroxamic acid derivatives () exhibit distinct antioxidant activities due to the N-hydroxy group .
  • Biological Activity: Compounds with methoxyphenyl or fluorophenyl groups () are often explored in drug discovery, suggesting that the target compound’s unsubstituted phenoxy group might limit its bioactivity without further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.